molecular formula C7H8S B15221590 4-Methyl-2-vinylthiophene

4-Methyl-2-vinylthiophene

Cat. No.: B15221590
M. Wt: 124.21 g/mol
InChI Key: KTUXVRCLHWLODD-UHFFFAOYSA-N
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Description

4-Methyl-2-vinylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its vinyl and methyl substituents at the 2 and 4 positions, respectively. Thiophene derivatives, including this compound, are widely studied due to their diverse applications in materials science, medicinal chemistry, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-vinylthiophene typically involves the reaction of 4-methylthiophene with vinyl magnesium bromide in the presence of a catalyst. This process is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances yield and efficiency. Additionally, the purification process involves distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-vinylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products Formed:

Scientific Research Applications

4-Methyl-2-vinylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-vinylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes. In materials science, its electronic properties are harnessed in the development of semiconductors and transistors .

Comparison with Similar Compounds

  • 2-Methyl-5-vinylthiophene
  • 2-Phenyl-5-vinylthiophene
  • 2-Cyano-5-vinylthiophene

Comparison: 4-Methyl-2-vinylthiophene is unique due to its specific substituents, which impart distinct electronic and steric properties. Compared to 2-Phenyl-5-vinylthiophene, it has a lower molecular weight and different reactivity patterns. The presence of the methyl group at the 4-position also influences its chemical behavior and applications .

Properties

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

IUPAC Name

2-ethenyl-4-methylthiophene

InChI

InChI=1S/C7H8S/c1-3-7-4-6(2)5-8-7/h3-5H,1H2,2H3

InChI Key

KTUXVRCLHWLODD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C=C

Origin of Product

United States

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